Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate
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Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a 5-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: This step often involves the reaction of benzyl chloroformate with an amino precursor under basic conditions to form the benzyloxycarbonyl-protected amine.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones or other oxidized derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine, often using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Free amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and proteases. Its benzyloxycarbonyl group is a common protecting group in peptide synthesis.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved by esterases, releasing the active amine. The furan ring may interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetate: Similar structure but without the methyl group on the furan ring.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophene-2-yl)acetate: Contains a thiophene ring instead of a furan ring.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate is unique due to the presence of the 5-methylfuran moiety, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may provide distinct advantages in specific applications, such as increased stability or selectivity in biological systems.
Properties
Molecular Formula |
C16H17NO5 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
methyl 2-(5-methylfuran-2-yl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C16H17NO5/c1-11-8-9-13(22-11)14(15(18)20-2)17-16(19)21-10-12-6-4-3-5-7-12/h3-9,14H,10H2,1-2H3,(H,17,19) |
InChI Key |
ZJYRIZIFLJODDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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